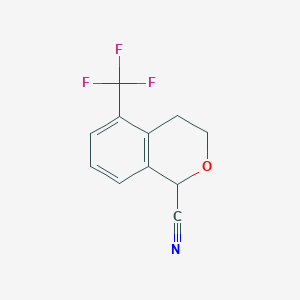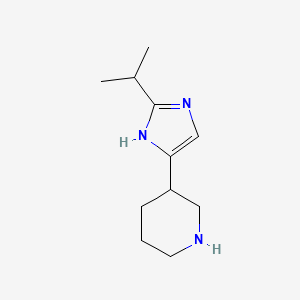
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is a heterocyclic compound featuring both an imidazole and a piperidine ring. The imidazole ring is known for its presence in many biologically active molecules, while the piperidine ring is a common structural motif in pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with isopropyl bromide to introduce the isopropyl group at the 2-position.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling: Finally, the imidazole and piperidine rings are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of imidazole N-oxides.
Reduction: Reduction of the imidazole ring can be achieved using reagents like sodium borohydride, resulting in the formation of dihydroimidazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: N-alkylated piperidine derivatives.
Applications De Recherche Scientifique
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors in the nervous system, potentially leading to effects on neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-1H-imidazole: Lacks the piperidine ring, making it less versatile in terms of biological activity.
3-(1H-imidazol-5-yl)piperidine: Lacks the isopropyl group, which may affect its binding affinity and specificity.
1-(2-Isopropyl-1H-imidazol-5-yl)piperidine: Similar structure but different substitution pattern, which can lead to different biological activities.
Uniqueness
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is unique due to the presence of both the imidazole and piperidine rings, as well as the isopropyl group. This combination of structural features allows it to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
3-(2-propan-2-yl-1H-imidazol-5-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-8(2)11-13-7-10(14-11)9-4-3-5-12-6-9/h7-9,12H,3-6H2,1-2H3,(H,13,14) |
Clé InChI |
NFCZSUZAAWNSPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(N1)C2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


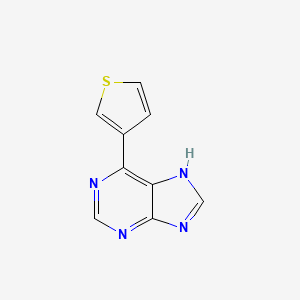
![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)
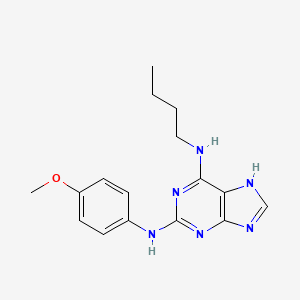
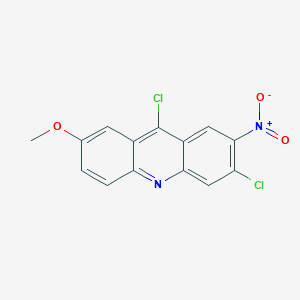
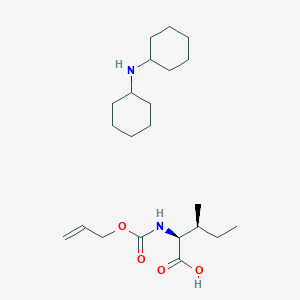

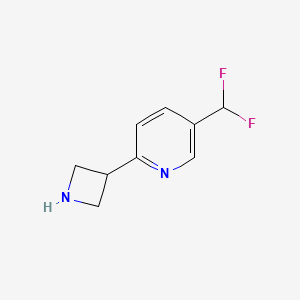


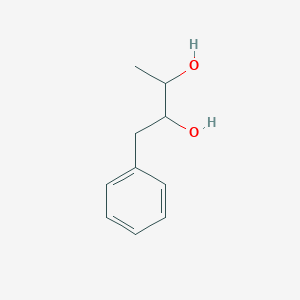
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
